![molecular formula C11H17FO3Si B14302158 Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol CAS No. 113643-49-5](/img/structure/B14302158.png)
Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol is a compound that combines the properties of acetic acid and a fluorinated phenyl group attached to a dimethylsilyl methanol moiety. This unique structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenylacetic acid and dimethylsilyl methanol.
Reaction Conditions: The reaction between 4-fluorophenylacetic acid and dimethylsilyl methanol is carried out under controlled conditions, often involving a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification methods to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The fluorine atom in the phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound may be utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorinated phenyl group and dimethylsilyl methanol moiety contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by influencing enzyme activity or receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylacetic acid: Shares the fluorinated phenyl group but lacks the dimethylsilyl methanol moiety.
Dimethylsilyl methanol: Contains the dimethylsilyl methanol moiety but lacks the fluorinated phenyl group.
Uniqueness
Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol is unique due to the combination of the fluorinated phenyl group and dimethylsilyl methanol moiety. This dual functionality imparts specific chemical properties that are not present in the individual components, making it valuable for specialized applications.
Propriétés
Numéro CAS |
113643-49-5 |
|---|---|
Formule moléculaire |
C11H17FO3Si |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol |
InChI |
InChI=1S/C9H13FOSi.C2H4O2/c1-12(2,7-11)9-5-3-8(10)4-6-9;1-2(3)4/h3-6,11H,7H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
NNGITFKKQYKSQX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C[Si](C)(CO)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


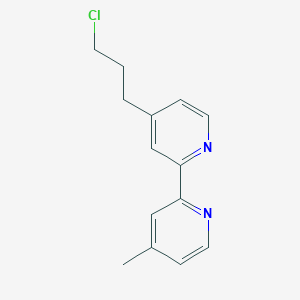
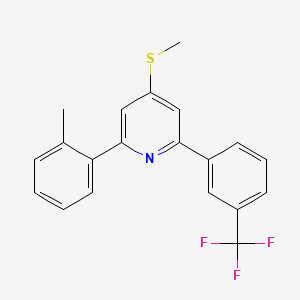
![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)
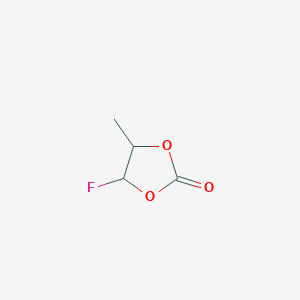
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)
![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
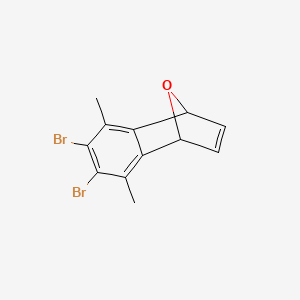
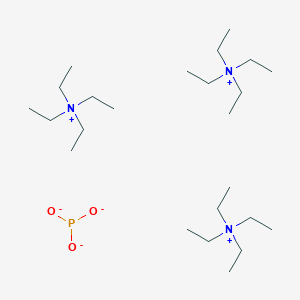

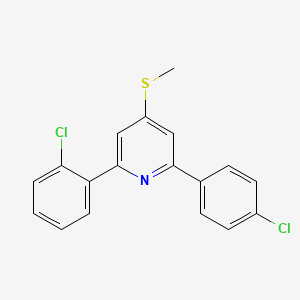
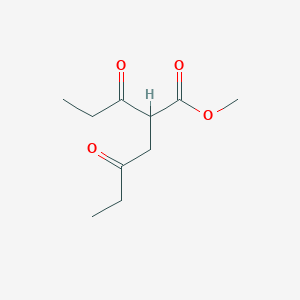
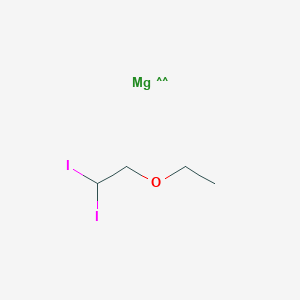
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)
